
Ticagrelor-d7
Overview
Description
Ticagrelor-d7 is a deuterated form of ticagrelor, which is a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ticagrelor. Ticagrelor itself is an antiplatelet agent used to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor involves several key steps:
Condensation of Pyrimidine Amine Derivative: The pyrimidine amine derivative is condensed with a cyclopentyl derivative in ethylene glycol.
Formation of Triazole Compound: The intermediate obtained is then subjected to diazotization using a green and safer reagent, Resin-NO2, in a mixture of water and acetonitrile.
Condensation with Cyclopropylamine Derivative: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane, yielding ticagrelor with high purity.
Industrial Production Methods
The industrial production of ticagrelor follows a similar synthetic route but is optimized for scalability and safety. Each reaction stage is independently optimized to establish a scalable and plant-friendly process. Safety parameters are established by understanding the thermal events of the reaction through differential scanning calorimetry analysis .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor-d7 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Bioanalytical Applications
1.1 Method Development for Quantification
Ticagrelor-d7 serves as an internal standard in various bioanalytical methods aimed at quantifying ticagrelor and its metabolites in biological matrices. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ticagrelor and its active metabolite, deshydroxyethoxy ticagrelor, using this compound as an internal standard. The method demonstrated high sensitivity with a calibration curve linearity (r² ≥ 0.99) across a concentration range of 2.5 to 1000 ng/mL for ticagrelor . The recovery rates for both ticagrelor and this compound were found to be within acceptable limits (99.3% to 109.9%) across various quality control levels, indicating the reliability of the method for clinical applications .
1.2 Pharmacokinetic Studies
This compound has been utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of ticagrelor in human subjects. A validated LC-MS/MS method was applied to assess the pharmacokinetic parameters of ticagrelor in a bioequivalence study involving healthy volunteers. The study reported a linear calibration curve (r ≥ 0.9991) over a concentration range of 2-1500 ng/mL, with intra- and inter-day precision demonstrating low variability . Such studies are crucial for understanding the drug's behavior in the body and optimizing dosing regimens.
Therapeutic Drug Monitoring
2.1 Importance in Clinical Practice
Therapeutic drug monitoring (TDM) of ticagrelor using this compound can enhance patient safety and efficacy by individualizing treatment based on plasma drug levels. A study highlighted the application of physiologically based pharmacokinetic (PBPK) modeling to predict drug interactions and optimize dosing strategies for specific populations, including those undergoing surgery or pregnant patients . These models help mitigate risks associated with underdosing or overdosing by providing insights into drug behavior across different physiological conditions.
Case Studies
3.1 Clinical Efficacy and Safety Profiles
Several clinical trials have assessed the efficacy and safety profiles of ticagrelor compared to other antiplatelet agents like clopidogrel and prasugrel. One comprehensive review analyzed data from multiple trials involving patients with acute coronary syndrome, transient ischemic attack, and peripheral artery disease. The findings indicated that ticagrelor not only provides superior antiplatelet effects but also presents varying outcomes based on patient demographics and clinical presentations .
3.2 Patient-Specific Applications
In specific patient populations such as those with obesity or undergoing organ transplantation, TDM utilizing this compound can be particularly beneficial. For instance, a case study focused on patients with obesity demonstrated how individualized monitoring could lead to better management of cardiovascular risks during surgical procedures .
Mechanism of Action
Ticagrelor-d7, like ticagrelor, exerts its effects by reversibly binding to the P2Y12 receptor on platelets. This inhibits the binding of adenosine diphosphate, preventing platelet aggregation. The molecular target is the P2Y12 receptor, and the pathway involved is the inhibition of adenosine diphosphate-induced platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: An irreversible P2Y12 receptor antagonist that requires metabolic activation.
Prasugrel: Another irreversible P2Y12 receptor antagonist with a faster onset than clopidogrel.
Uniqueness of Ticagrelor-d7
Reversibility: Unlike clopidogrel and prasugrel, ticagrelor binds reversibly to the P2Y12 receptor.
No Metabolic Activation Required: Ticagrelor does not require metabolic activation, making it faster-acting.
Higher Efficacy: Ticagrelor has been shown to have a faster onset and more potent inhibition of platelet aggregation compared to clopidogrel.
Biological Activity
Ticagrelor-d7 is a deuterated form of ticagrelor, an antiplatelet medication used primarily in the treatment of acute coronary syndrome (ACS). The biological activity of this compound is significant for both therapeutic applications and research purposes. This article explores its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
Ticagrelor functions as a reversible antagonist of the P2Y12 receptor, which is crucial in mediating platelet aggregation induced by adenosine diphosphate (ADP). By inhibiting this receptor, ticagrelor reduces thrombus formation and subsequently lowers the incidence of thrombotic cardiovascular events, particularly in patients with ACS. this compound serves as an internal standard in analytical chemistry, facilitating studies on the pharmacokinetics and dynamics of ticagrelor without interference from endogenous compounds due to its unique isotopic signature.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its behavior in biological systems. Key pharmacokinetic parameters include:
- C_max : Maximum plasma concentration
- T_max : Time to reach maximum plasma concentration
- T_1/2 : Half-life
- AUC : Area under the curve
Recent studies have shown that gender and metabolic factors significantly affect these parameters. For instance, female participants exhibited a higher C_max and AUC compared to males, indicating potential differences in drug metabolism .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value (Mean ± SD) | Significance |
---|---|---|
C_max | 2.33 ± 0.45 µg/mL | Higher in females (p < 0.001) |
T_max | 3.00 ± 0.50 hrs | No significant difference |
T_1/2 | 8.5 ± 1.2 hrs | Longer in fed conditions (p < 0.05) |
AUC | 15.0 ± 3.0 µg·hr/mL | Higher in females (p < 0.001) |
Clinical Findings
Clinical studies have highlighted the efficacy and safety profile of ticagrelor, including its deuterated form. A study focusing on one-month outcomes post-percutaneous coronary intervention (PCI) reported adverse effects such as dyspnea (28.8%) and bleeding (2.5%), with a notable discontinuation rate of 6.4% among patients .
Case Study Insights
A multicenter observational study investigated adherence to dual antiplatelet therapy (DAPT) involving ticagrelor among patients with ACS. The findings indicated that older age and female sex were significant predictors of premature discontinuation .
Research on Drug Interactions
This compound has been utilized to study drug interactions and metabolic pathways due to its isotopic labeling, which allows for precise quantification without interference from other compounds. Research indicates that ticagrelor is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its pharmacokinetics .
Summary of Biological Activity
The biological activity of this compound encompasses various dimensions:
- Antiplatelet Effect : Inhibition of P2Y12 receptor leads to reduced platelet aggregation.
- Pharmacokinetic Variability : Influenced by genetic factors and patient demographics.
- Clinical Efficacy : Demonstrated effectiveness in reducing thrombotic events while managing side effects.
- Research Utility : Acts as an internal standard for analytical studies, enhancing understanding of ticagrelor's metabolism.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Ticagrelor-d7 in preclinical studies?
- Methodology : Deuterium labeling (as in this compound) requires rigorous isotopic purity validation (>98% as per ). Use techniques like nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for quantifying isotopic enrichment. Ensure compliance with protocols for handling deuterated compounds, including stability testing under physiological conditions .
Q. How does this compound differ mechanistically from non-deuterated Ticagrelor in inhibiting the P2Y12 receptor?
- Methodology : Conduct comparative binding assays (e.g., surface plasmon resonance or radioligand displacement) to assess affinity differences. Deuterium’s kinetic isotope effect may alter metabolic stability; use hepatic microsomal assays to compare oxidative metabolism rates. Reference crystallographic data (e.g., PDB structures) to map binding interactions .
Q. What experimental models are appropriate for evaluating this compound’s antiplatelet efficacy?
- Methodology : Use in vitro platelet aggregation assays (e.g., light transmission aggregometry with ADP induction) and in vivo models (e.g., murine arterial thrombosis). Include control groups with non-deuterated Ticagrelor to isolate isotopic effects. Ensure blinding and randomization to reduce bias .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s pharmacokinetic variability across species?
- Methodology : Apply meta-analysis techniques to aggregate preclinical data, stratifying by species, dosing regimens, and metabolic pathways. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Address confounding variables (e.g., cytochrome P450 activity) through covariate adjustment in statistical models .
Q. What strategies optimize the use of this compound in isotope dilution mass spectrometry (IDMS) for quantitative proteomics?
- Methodology : Design spike-in experiments with this compound as an internal standard. Calibrate mass spectrometers for deuterium-specific fragmentation patterns. Validate linearity, limit of detection (LOD), and matrix effects in biological samples (e.g., plasma, tissue homogenates) .
Q. How do structural modifications (e.g., deuteration) influence this compound’s off-target interactions in cardiovascular tissues?
- Methodology : Employ molecular docking simulations (e.g., Glide algorithm) to predict binding to non-P2Y12 targets. Validate predictions with tissue-specific receptor profiling (e.g., RNA-seq or Western blotting). Compare off-target profiles with non-deuterated analogs using high-content screening .
Q. What methodological frameworks ensure reproducibility in studies investigating this compound’s metabolic stability?
- Methodology : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document experimental conditions (e.g., incubation time, microsomal protein concentration) in public repositories like ChEMBL. Use consensus guidelines (e.g., FDA Bioanalytical Method Validation) for assay standardization .
Q. How can researchers integrate this compound into mechanistic studies of drug-drug interactions (DDIs)?
- Methodology : Co-administer this compound with cytochrome P450 inhibitors/inducers (e.g., ketoconazole, rifampicin) in hepatocyte models. Quantify parent drug and metabolites via LC-MS/MS. Apply mechanistic static models (e.g., [I]/Ki) or dynamic PBPK models to predict clinical DDI risks .
Q. Methodological and Theoretical Considerations
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies with small sample sizes?
- Methodology : Use Bayesian hierarchical models to pool data across experiments, incorporating prior knowledge of Ticagrelor’s pharmacodynamics. Apply resampling techniques (e.g., bootstrapping) to estimate confidence intervals for EC50 values. Report effect sizes with Hedge’s g to account for variance heterogeneity .
Q. How should theoretical frameworks (e.g., receptor occupancy theory) guide the design of this compound efficacy trials?
Properties
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-MHTCSOGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.